

Vatalanib succinate PTK787 ZK222584 discovery and development

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Compound Focus: Vatalanib Succinate

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Mechanism of Action and Key Targets

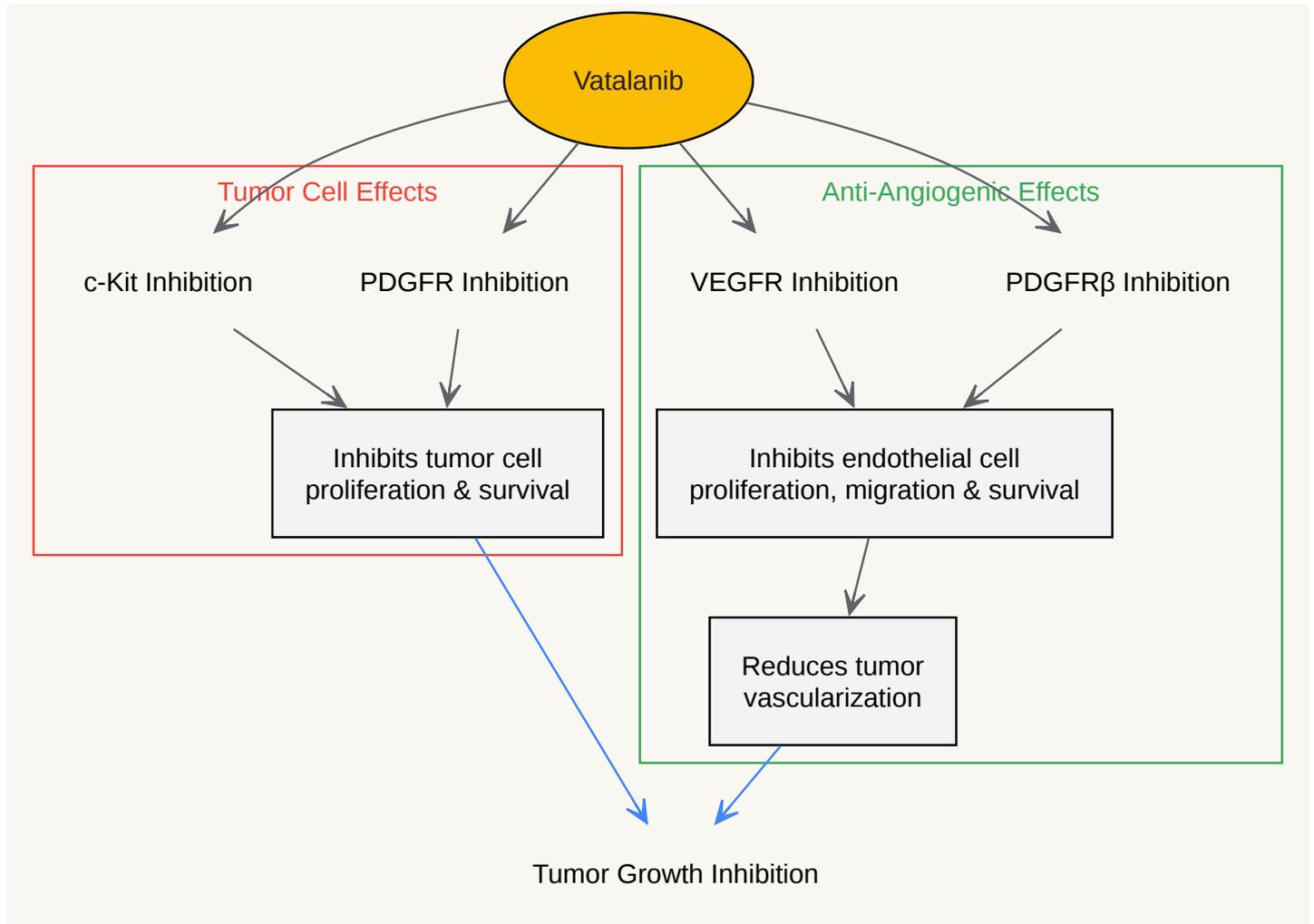
Vatalanib acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases [1]. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC50) values, which demonstrate its potency and selectivity [2] [3] [4].

Target Kinase	Primary Function	IC50 Value (nM)
VEGFR-2 (KDR)	Key mediator of VEGF-induced angiogenesis	37 nM
VEGFR-1 (Flt-1)	VEGF receptor	77 nM
VEGFR-3 (Flt-4)	Lymphangiogenesis	660-730 nM
PDGFR- β	Pericyte recruitment, stromal growth	580 nM
c-Kit	Tumor cell proliferation (e.g., in GISTs)	730 nM
c-Fms (CSF-1R)	Regulation of macrophages	1400 nM

Vatalanib's inhibition profile is highly selective. Screening against a panel of about 100 kinases showed significant inhibition only for the VEGF receptors, PDGFR, c-Kit, and c-Fms [1]. The compound has no

direct cytotoxic or antiproliferative effects on cells that do not express these target receptors [1].

The following diagram illustrates the core mechanism by which vatalanib exerts its antitumor effects, simultaneously targeting tumor cells and the tumor vasculature.



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Key Preclinical and Clinical Findings

Preclinical Efficacy

In vitro, vatalanib inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 30 nM [1]. It also blocked VEGF-induced HUVEC migration and survival without cytotoxic effects on non-target cells [3].

In vivo, oral administration of vatalanib (25-100 mg/kg once daily) induced dose-dependent inhibition of angiogenesis and growth of various human carcinomas in mouse models, including melanoma, colon, and prostate cancers [5] [3]. It also inhibited the development of lymph node metastases in a murine B16/BL6 melanoma model [5].

Clinical Development

Vatalanib progressed to Phase III trials for metastatic colorectal cancer [1] and has been investigated in multiple other cancers. Key clinical findings are summarized below.

Clinical Trial Phase	Condition Studied	Key Findings	Reference
Phase II	Advanced Pancreatic Cancer (2nd-line)	6-month survival: 29%; Well-tolerated, favorable vs. historic controls	[6]
Phase II	Myelodysplastic Syndromes (MDS)	Hematological improvement in 5% (15% in patients on drug ≥ 3 mos); limited by side effects	[7]
Phase I/II	Solid Tumors (inc. Colorectal Cancer)	Promising preliminary response & time to progression; positive safety profile	[1]

Vatalanib's clinical applicability has been challenged by side effects. In the MDS trial, frequent non-hematological adverse events included fatigue, nausea, dizziness, and ataxia [7].

Technical and Experimental Data

In Vitro Kinase Assay Protocol

The inhibitory activity of vatalanib was characterized using an in vitro VEGF receptor tyrosine kinase assay [3]:

- **Procedure:** Kinase assays performed in 96-well filter plates. Recombinant GST-fused kinase domains were diluted in reaction buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT). The kinase was incubated with poly-(Glu:Tyr 4:1) peptide as substrate and γ -[³³P]ATP as phosphate donor in presence/absence of inhibitor. Reaction stopped with 250 mM EDTA after 10 minutes at ambient temperature.
- **Measurement:** Half the reaction volume was transferred to a PVDF membrane, washed with 0.5% H₃PO₄, soaked in ethanol, dried, and scintillation counting was performed after adding Microscint cocktail.
- **IC₅₀ Calculation:** IC₅₀ values were calculated by linear regression analysis of the percentage inhibition [3].

In Vitro Cell Proliferation Assay (HUVEC)

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs) [3].
- **Procedure:** Subconfluent HUVECs seeded in 96-well gelatin-coated plates. After 24 hours, growth medium replaced with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without vatalanib. After 24 hours incubation, BrdUrd labeling solution added, and cells incubated another 24 hours before fixation.
- **Detection:** Bound peroxidase-labeled anti-BrdUrd antibody detected using TMB substrate, quantified spectrophotometrically at 450 nm [3].

In Vivo Dosing and Administration

- **Animal Models:** Nude mice with subcutaneous xenografts (e.g., A431 carcinoma, Ls174T colon carcinoma) [3].
- **Formulation:** Administered orally, once daily [3].
- **Dosage:** Typically 25-100 mg/kg, demonstrating dose-dependent inhibition of tumor growth and vascularization [3].

Future Directions and Challenges

Vatalanib demonstrated proof-of-concept that oral VEGFR inhibition is feasible, but its clinical development appears limited. Research continues on optimizing tyrosine kinase inhibitors with improved efficacy and

tolerability profiles [8].

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